6-Bromo-4-chloroquinoline-3-carbaldehyde chemical properties
6-Bromo-4-chloroquinoline-3-carbaldehyde chemical properties
An In-Depth Technical Guide to 6-Bromo-4-chloroquinoline-3-carbaldehyde: Synthesis, Reactivity, and Applications
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 6-bromo-4-chloroquinoline-3-carbaldehyde, a pivotal heterocyclic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple datasheet to offer a comprehensive understanding of the compound's synthesis, nuanced reactivity, and its strategic application in the creation of novel chemical entities. We will delve into the causality behind synthetic choices and the mechanistic underpinnings of its diverse chemical transformations.
Introduction: A Versatile Scaffold in Modern Chemistry
6-Bromo-4-chloroquinoline-3-carbaldehyde is a trifunctionalized heterocyclic compound featuring a quinoline core. This specific arrangement of a reactive aldehyde group, a labile chlorine atom at an electron-deficient position, and a bromine atom suitable for cross-coupling reactions makes it an exceptionally valuable and versatile building block.[1][2] Its rigid, planar quinoline framework is a well-established pharmacophore found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities including anticancer, antimalarial, and antibacterial properties.[3][4][5] The strategic placement of three distinct reactive handles allows for sequential and regioselective modifications, providing a robust platform for generating molecular diversity in drug discovery campaigns and for developing novel functional materials.[1][5]
Synthesis: The Vilsmeier-Haack Approach
The most prevalent and efficient method for constructing the 2-chloroquinoline-3-carbaldehyde scaffold is the Vilsmeier-Haack reaction.[6] This reaction does not typically involve the direct formylation of a pre-existing 6-bromo-4-chloroquinoline. Instead, it ingeniously builds the functionalized quinoline core from an appropriately substituted acetanilide precursor, ensuring high regioselectivity.[7]
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds through the formation of an electrophilic chloroiminium ion, known as the Vilsmeier reagent, from the interaction of a formamide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃). This powerful electrophile then attacks the electron-rich aromatic ring of the acetanilide substrate. This is followed by an intramolecular cyclization and subsequent hydrolysis during work-up to yield the final 2-chloroquinoline-3-carbaldehyde product.[6][7]
Caption: Vilsmeier-Haack synthesis of the target quinoline.
Optimized Reaction Conditions
The efficiency of the Vilsmeier-Haack cyclization is highly dependent on several parameters. The molar excess of the Vilsmeier reagent and the reaction temperature are critical for driving the reaction to completion and maximizing yield.
| Parameter | Recommended Range | Optimal (Typical) | Rationale & Insights |
| Molar Ratio (POCl₃:Substrate) | 3 - 15 equivalents | 12 equivalents | A significant excess of POCl₃ ensures the complete conversion of DMF to the Vilsmeier reagent and drives the electrophilic substitution on the relatively deactivated acetanilide ring.[7] |
| Initial Temperature | 0 - 10°C | 0 - 5°C | The formation of the Vilsmeier reagent is exothermic. Low temperature is crucial to control this step and prevent degradation of the reagent.[7] |
| Reaction Temperature | 70 - 100°C | 80 - 90°C | Thermal energy is required for the cyclization and formylation steps. Monitoring by TLC is essential to prevent charring or side reactions from prolonged heating.[7][8] |
| Reaction Time | 4 - 12 hours | 4 - 10 hours | The reaction time is substrate-dependent. Electron-donating groups on the acetanilide can accelerate the reaction.[7] |
| Work-up pH | 6 - 8 | Neutral (pH 7) | Careful neutralization of the acidic reaction mixture with a base (e.g., NaHCO₃, K₂CO₃) is critical for the hydrolysis of the iminium intermediate and the precipitation of the final aldehyde product.[7][9] |
Experimental Protocol: Synthesis of Substituted 2-Chloroquinoline-3-carbaldehydes
This generalized protocol is adapted from established procedures for analogous compounds.[6][7][8]
-
Reagent Preparation: In a three-necked round-bottom flask fitted with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0°C in an ice-salt bath.
-
Vilsmeier Reagent Formation: Add freshly distilled phosphorus oxychloride (POCl₃) (approx. 12 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the internal temperature is maintained below 5°C.[7]
-
Substrate Addition: Once the addition is complete, add the corresponding substituted acetanilide (e.g., 4-bromoacetanilide) (1 equivalent) portion-wise to the stirred Vilsmeier reagent.
-
Reaction: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90°C for 4-10 hours, monitoring the progress by TLC.[8]
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralization & Precipitation: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate or potassium carbonate until the pH is approximately 7. A solid precipitate should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove inorganic salts. Dry the crude product.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent, such as ethyl acetate or ethanol, to yield the pure substituted 2-chloroquinoline-3-carbaldehyde.[6]
Chemical Properties and Reactivity: A Trifecta of Functionality
The synthetic power of 6-bromo-4-chloroquinoline-3-carbaldehyde lies in the distinct reactivity of its three functional groups, which can be addressed with high selectivity.
Caption: Key reactive sites of the title compound.
Reactions at the Aldehyde Group (C3-CHO)
The aldehyde at the C3 position is a classic electrophilic center.
-
Oxidation: It can be readily oxidized to the corresponding 6-bromo-4-chloroquinoline-3-carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄).[1]
-
Reduction: Selective reduction to 6-bromo-4-chloroquinoline-3-methanol is achieved with hydride reagents such as sodium borohydride (NaBH₄).[1][3]
-
Condensation: The aldehyde undergoes condensation reactions with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. This reactivity is a cornerstone for synthesizing fused heterocyclic systems, such as pyrazolo[4,3-c]quinolines.[2][3]
Reactions at the Chloro Group (C4-Cl)
The chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution (SNA_r_) due to the electron-withdrawing effect of the quinoline nitrogen. It is generally more reactive than the C6-bromo position in this type of reaction.
-
Nucleophilic Substitution: It can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, providing a straightforward method for introducing diverse functionalities at this position.[1][3]
Reactions at the Bromo Group (C6-Br): Cross-Coupling Chemistry
The bromine atom at the C6 position is an ideal handle for palladium-catalyzed cross-coupling reactions, a pillar of modern organic synthesis. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds.
This reaction couples the aryl bromide with an organoboron species (boronic acid or ester) to form a new C-C bond.[10][11] It is widely used to synthesize biaryl and substituted aryl structures.[10][12]
Caption: Generalized Suzuki-Miyaura catalytic cycle.
This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, yielding arylalkyne structures.[13][14] It requires both a palladium catalyst and a copper(I) co-catalyst.[15][16]
Caption: Generalized Sonogashira catalytic cycle.
This reaction is a powerful method for forming C-N bonds by coupling the aryl bromide with a primary or secondary amine.[17][18][19] It has largely replaced harsher classical methods for synthesizing aryl amines.[17]
Caption: Generalized Buchwald-Hartwig catalytic cycle.
Spectroscopic Properties
The structural features of 6-bromo-4-chloroquinoline-3-carbaldehyde give rise to a characteristic spectroscopic signature. The following table summarizes the expected data based on analysis of analogous compounds.[6][20]
| Technique | Feature | Expected Chemical Shift / Value | Notes |
| ¹H NMR | Aldehyde proton (-CHO) | δ 10.0 - 10.7 ppm (s) | Highly deshielded singlet, characteristic of an aromatic aldehyde.[6] |
| Aromatic protons | δ 7.5 - 9.0 ppm (m) | Complex multiplet pattern corresponding to the four protons on the quinoline ring system. | |
| ¹³C NMR | Carbonyl carbon (C=O) | δ 188 - 195 ppm | Typical range for an aromatic aldehyde carbonyl carbon. |
| Aromatic carbons | δ 120 - 155 ppm | Multiple signals corresponding to the nine carbons of the quinoline ring. | |
| IR (KBr) | C=O stretch (aldehyde) | 1690 - 1710 cm⁻¹ | Strong, sharp absorption band characteristic of a conjugated aldehyde.[6] |
| Aromatic C=C/C=N stretch | 1450 - 1600 cm⁻¹ | Series of bands indicating the aromatic nature of the quinoline core.[6] | |
| Mass Spec (EI/ESI) | Molecular Ion (M⁺) | m/z ≈ 271 | The exact mass will show a distinctive isotopic pattern due to the presence of one bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atom. |
Applications in Research and Development
The unique combination of reactive sites makes 6-bromo-4-chloroquinoline-3-carbaldehyde a high-value intermediate.
-
Medicinal Chemistry: It serves as a core scaffold for the synthesis of novel compounds with potential therapeutic applications. Quinoline derivatives are investigated for a vast array of biological activities, and this intermediate provides multiple points for diversification to explore structure-activity relationships (SAR).[1][3][4] It is a key building block for potential anticancer, anti-inflammatory, antibacterial, and antimalarial agents.[1][5]
-
Materials Science: The conjugated quinoline system suggests potential applications in the development of novel organic materials.[1] Through modification, particularly via cross-coupling reactions to extend the π-system, derivatives could be explored as components in organic light-emitting diodes (OLEDs), sensors, or other optoelectronic devices.[1][5]
Storage and Handling
Proper storage is essential to maintain the integrity of the compound.
-
Conditions: Store in a cool, dry, and dark environment in a tightly sealed container.[1]
-
Rationale: This minimizes the risk of hydrolysis of the chloro group or the aldehyde, and prevents potential light-induced photochemical degradation.[1]
Conclusion
6-Bromo-4-chloroquinoline-3-carbaldehyde is more than a mere chemical reagent; it is a strategic platform for molecular innovation. A thorough understanding of its synthesis via the Vilsmeier-Haack reaction and the selective reactivity of its aldehyde, chloro, and bromo functionalities empowers chemists to design and execute complex synthetic strategies. Its continued use in the exploration of new pharmaceuticals and functional materials underscores its importance as a cornerstone of modern heterocyclic chemistry.
References
-
Ali, M. M., & Ismail, M. M. F. (2014). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 53B(4), 498-504. [Link]
-
LookChem. (n.d.). 6-bromo-4-chloroquinoline-3-carbaldehyde. LookChem. [Link]
-
Naik, P., & Desai, K. R. (2004). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]
-
Patel, H. J., & Patel, K. D. (2013). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 2(11), 323-325. [Link]
-
Patel, A. A., & Patel, N. C. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 296-300. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Abdel-Wahab, B. F., Khidre, R. E., & Hamama, W. S. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(11), 5991-6020. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Poulsen, T. B. (2008). Analysis of a Buchwald-Hartwig amination reaction for pharmaceutical production. Technical University of Denmark. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Abu-Reziq, R., et al. (2017). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 7(12), 384. [Link]
-
Al-Majid, A. M., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molbank, 2022(2), M1389. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
AK LECTURES. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]
Sources
- 1. 6-Bromo-4-chloroquinoline-3-carbaldehyde Chemical Properties, Uses, MSDS, Supplier Information | High-Purity CAS 117681-76-2 | Buy from Leading China Manufacturer [quinoline-thiophene.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. ijsr.net [ijsr.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemijournal.com [chemijournal.com]
- 9. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. mt.com [mt.com]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. orbit.dtu.dk [orbit.dtu.dk]
- 20. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
